molecular formula C16H28O B13779195 9E,11Z-Hexadecadienal

9E,11Z-Hexadecadienal

Cat. No.: B13779195
M. Wt: 236.39 g/mol
InChI Key: YLYWMNJAJOQSGH-IGTJQSIKSA-N
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Description

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(9E,11Z)-hexadeca-9,11-dienal

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-8,16H,2-4,9-15H2,1H3/b6-5-,8-7+

InChI Key

YLYWMNJAJOQSGH-IGTJQSIKSA-N

Isomeric SMILES

CCCC/C=C\C=C\CCCCCCCC=O

Canonical SMILES

CCCCC=CC=CCCCCCCCC=O

Origin of Product

United States

Preparation Methods

Grignard Reagent Route Using (8E,10Z)-1-Halo-8,10-Pentadecadiene

A patented method describes the preparation of (9E,11Z)-9,11-hexadecadienal from an (8E,10Z)-8,10-pentadecadienyl magnesium halide (Grignard reagent), which is derived from (8E,10Z)-1-halo-8,10-pentadecadiene. This process avoids the use of protection or oxidation steps, which are typically laborious and cause low yields in traditional methods.

Key features:

  • The Grignard reagent is prepared from an inexpensive large-scale source, (8E,10Z)-1-halo-8,10-pentadecadiene.
  • The aldehyde is obtained by hydrolysis of (9E,11Z)-1,1-dialkoxy-9,11-hexadecadiene intermediates.
  • Hydrolysis uses acids such as hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, acetic acid, formic acid, oxalic acid, or trimethylsilyl iodide.
  • Acid amount ranges from 0.01 to 10.00 mol per mol of dialkoxy intermediate.
  • The method achieves high yield and purity without oxidation steps.

Yield comparison:

Method Yield of (9E,11Z)-9,11-Hexadecadienal
Non-patent literature methods 18% - 29%
Grignard reagent method Significantly higher (exact % not specified but described as high)

This method is noted for overcoming the low yields (18-29%) seen in earlier literature by eliminating oxidation and protection steps.

Wittig Reaction Based Synthesis (For (9Z,11E) Isomer)

While this method primarily targets the (9Z,11E)-9,11-hexadecadienal isomer, it provides valuable insight into stereoselective aldehyde synthesis relevant to (9E,11Z) isomer preparation. It involves:

  • Using (2E)-2-heptenal as a key intermediate.
  • Wittig reaction with triarylphosphonium 9,9-dialkoxynonylide to form (5E,7Z)-16,16-dialkoxy-5,7-hexadecadiene.
  • Hydrolysis of the dialkoxy intermediate to yield the aldehyde.

This approach achieves high yield and purity with fewer steps and avoids oxidation reactions, demonstrating the utility of dialkoxy intermediates and hydrolysis in aldehyde synthesis.

Sonogashira Coupling and Wittig Olefination Strategies

Other synthetic approaches for related long-chain conjugated aldehydes involve:

  • Sonogashira coupling of vinyl iodides derived from alkynols.
  • Wittig olefination to construct specific double bond geometries.
  • Use of selective hydrogenation to control stereochemistry of double bonds.

Although these methods are more commonly applied to trienal or related compounds, the principles of stereoselective coupling and olefination are applicable to (9E,11Z)-9,11-hexadecadienal synthesis.

Acetal Protection and Hydrolysis Approach

Due to the labile nature of the terminal aldehyde group and the sensitivity of conjugated dienes to isomerization during oxidation, a common strategy involves:

  • Introducing the aldehyde group as an acetal derivative early in the synthesis.
  • Performing key carbon-carbon bond-forming reactions on stable acetal intermediates.
  • Final hydrolysis of the acetal to liberate the aldehyde without isomerization.

This approach is widely used to maintain the (E,Z) stereochemistry of the double bonds during synthesis.

Comparative Analysis of Preparation Methods

Preparation Method Key Intermediate Key Reactions Advantages Disadvantages Yield / Purity Notes
Grignard reagent from (8E,10Z)-1-halo-8,10-pentadecadiene (8E,10Z)-8,10-pentadecadienyl magnesium halide Grignard formation, hydrolysis High yield and purity; no oxidation needed; scalable Requires preparation of halo-diene precursor Higher yield than traditional oxidation methods; precise purity control
Wittig reaction with dialkoxy intermediates (2E)-2-heptenal, triarylphosphonium dialkoxy ylide Wittig reaction, hydrolysis High stereoselectivity; fewer steps; avoids oxidation Primarily for (9Z,11E) isomer; may require specialized ylides High yield and purity reported
Sonogashira coupling and Wittig olefination Vinyl iodide, alkynol derivatives Sonogashira coupling, selective hydrogenation, Wittig olefination Good stereocontrol; versatile for related compounds Multi-step; may produce by-products on scale-up Moderate yields; requires optimization
Acetal protection and hydrolysis Acetal-protected intermediates Acetal formation, hydrolysis Prevents isomerization; protects aldehyde Additional steps for protection/deprotection Maintains stereochemistry; yield depends on hydrolysis efficiency

Detailed Reaction Conditions and Notes

Hydrolysis of Dialkoxy Intermediates

  • Acid catalysts: hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, acetic acid, formic acid, oxalic acid, trimethylsilyl iodide.
  • Acid quantity: 0.01 to 10 mol per mol of dialkoxy compound.
  • Solvents: water and organic solvents as needed.
  • Hydrolysis avoids harsh oxidation conditions that can isomerize double bonds.

Grignard Formation

  • Starting from 1-halo-8,10-pentadecadiene with (8E,10Z) stereochemistry.
  • Typical Grignard reagent preparation conditions apply (e.g., magnesium turnings in ether solvents).
  • Subsequent reaction and workup yield the aldehyde without protection steps.

Wittig Reaction

  • Use of triarylphosphonium ylides with dialkoxyalkyl groups.
  • Base selection and temperature control critical for stereoselectivity.
  • Hydrolysis of dialkoxy products yields the aldehyde.
  • Enables construction of double bond geometry with high selectivity.

Summary of Research Findings

  • Traditional oxidation-based syntheses of (9E,11Z)-9,11-hexadecadienal suffer from low yields (18-29%) and complex purification.
  • The Grignard reagent route from (8E,10Z)-1-halo-8,10-pentadecadiene significantly improves yield and purity by bypassing oxidation and protection steps.
  • Wittig reaction strategies with dialkoxy intermediates provide efficient access to stereochemically defined aldehydes, including related isomers.
  • Acetal protection is a crucial tactic to prevent isomerization of conjugated dienes during synthesis.
  • Sonogashira coupling combined with selective hydrogenation and Wittig olefination offers a versatile approach but requires careful optimization.

Chemical Reactions Analysis

Types of Reactions: 9E,11Z-Hexadecadienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

The synthesis of 9E,11Z-Hexadecadienal has been extensively studied due to its importance as a pheromone. Various methodologies have been developed to produce this compound efficiently:

  • Synthetic Routes : A notable synthetic strategy involves the use of lithium alkynes and Wittig olefination reactions, which allow for the construction of the desired carbon skeleton in a stereoselective manner. These methods often yield high purity and efficiency, making them suitable for laboratory and industrial applications .
  • Yield and Purity : The synthesis typically results in good yields (often exceeding 20%) and high purity levels, which are crucial for biological assays and field applications .

This compound is primarily known for its function as a sex pheromone in several moth species:

  • Insect Communication : It has been identified as a key component of the sex pheromone blend in species such as the sugarcane borer (Diatraea saccharalis) and the pecan nut casebearer (Acrobasis nuxvorella). The presence of this compound facilitates mating behaviors by attracting male moths to females .
  • Electrophysiological Studies : Research utilizing gas chromatography coupled with electroantennography (GC-EAD) has demonstrated that male moths exhibit strong antennal responses to this compound, confirming its role as an effective attractant .

Pest Management Applications

Given its role as an insect pheromone, this compound has potential applications in integrated pest management (IPM):

  • Pheromone Traps : The compound can be used in traps to monitor and control pest populations by luring males away from females. This method can reduce mating success and ultimately lower pest numbers without relying on chemical insecticides .
  • Sustainable Agriculture : Utilizing natural pheromones like this compound aligns with sustainable agricultural practices by minimizing chemical inputs and reducing ecological impacts associated with conventional pest control methods .

Case Studies

Several studies highlight the effectiveness of this compound in real-world applications:

  • Field Trials : In Brazil, field tests demonstrated that traps baited with synthetic this compound significantly captured male sugarcane borers, indicating its potential for effective pest monitoring and control strategies .
  • Comparative Studies : Research comparing various isomers of hexadecadienals showed that this compound elicited stronger responses from male moths than other isomers, reinforcing its specific role as a key pheromone component .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (9E,11Z)-9,11-Hexadecadienal
  • CAS Number : 77822-24-3
  • Molecular Formula : C₁₆H₂₈O
  • Molecular Weight : 236.398 g/mol
  • Classification : A 16-carbon aldehyde with conjugated double bonds at positions 9 (E) and 11 (Z) .

Key Characteristics :

  • Structural Features : The E,Z configuration of the double bonds distinguishes it from other isomers. This stereochemistry may influence its biological activity, particularly in pheromone signaling .
  • Synthesis : Reported synthesis routes achieve yields of 91.0% and 83.9%, indicating efficient methodologies for its production .

Comparison with Similar Compounds

Structural Isomers of Hexadecadienal

Compounds with the same molecular formula (C₁₆H₂₈O) but differing in double bond positions or configurations:

Compound Name CAS Number Double Bond Positions Configuration Key Differences
9E,11Z-Hexadecadienal 77822-24-3 9,11 E,Z Reference compound; high synthesis yield
9Z,11E-Hexadecadienal 74728-46-4 9,11 Z,E Stereochemical inversion alters receptor binding in biological systems
11Z,13Z-Hexadecadienal 71317-73-2 11,13 Z,Z Double bond shift reduces conjugation, affecting volatility

Functional Implications :

  • Stereochemistry : The E,Z configuration of this compound may enhance specificity in pheromone-mediated insect communication compared to its Z,E isomer .
  • Conjugation: Conjugated double bonds (9E,11Z) likely increase stability compared to non-conjugated isomers like 11Z,13Z-Hexadecadienal .

Functional Group Analogues

Compounds with similar chain lengths but differing functional groups:

Compound Name CAS Number Functional Group Molecular Formula Key Differences
Methyl 9(Z),12(Z)-Hexadecadienoate - Methyl ester C₁₇H₂₈O₂ Ester group increases hydrophobicity; double bonds at 9 (Z) and 12 (Z)
This compound 77822-24-3 Aldehyde C₁₆H₂₈O Aldehyde group enhances reactivity and volatility

Shorter-Chain Analogues

Aldehydes with fewer carbon atoms but similar unsaturated structures:

Compound Name CAS Number Chain Length Double Bonds Molecular Weight Key Differences
8E,10Z-Tetradecadienal 247167-79-9 14-carbon 8E,10Z 208.34 g/mol Shorter chain reduces molecular weight and boiling point
Z-11-Tetradecenal 35237-64-0 14-carbon 11Z 210.36 g/mol Single double bond limits conjugation
This compound 77822-24-3 16-carbon 9E,11Z 236.40 g/mol Longer chain enhances lipid solubility

Research Findings and Data Tables

Table 1: Physical and Chemical Properties

Property This compound 9Z,11E-Hexadecadienal Methyl 9(Z),12(Z)-Hexadecadienoate
Molecular Weight (g/mol) 236.40 236.21 264.40
Functional Group Aldehyde Aldehyde Methyl ester
Boiling Point Not reported Not reported Higher than aldehydes
Synthesis Yield 91.0% Not reported Not reported

Q & A

Q. What analytical techniques are most effective for identifying and quantifying 9E,11Z-Hexadecadienal in complex biological matrices?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Optimize temperature gradients and ionization parameters (e.g., EI at 70 eV) to resolve isomers. Use retention indices and spectral libraries for confirmation .
  • Nuclear Magnetic Resonance (NMR): Employ 13C^{13}\text{C}-NMR and 2D-COSY to distinguish double-bond geometry (9E,11Z) and confirm molecular structure .
  • Quantitative Validation: Spike samples with deuterated analogs (e.g., d4_4-Hexadecadienal) as internal standards to correct for matrix effects .

Q. How can researchers optimize synthetic pathways for this compound to improve yield and stereochemical purity?

Methodological Answer:

  • Wittig Reaction Optimization: Use stereoselective phosphonium ylides and low-temperature conditions (-20°C) to favor 9E,11Z configuration. Monitor reaction progress via TLC with iodine staining .
  • Purification Strategies: Employ silver nitrate-impregnated silica gel chromatography to separate geometric isomers. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What standardized protocols exist for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks. Analyze degradation products via GC-MS and quantify using kinetic models (Arrhenius equation) .
  • Light Sensitivity: Expose samples to UV (254 nm) and measure isomerization rates via UV-Vis spectroscopy. Use amber vials for long-term storage .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound in insect pheromone studies be resolved?

Methodological Answer:

  • Meta-Analysis Framework: Compile dose-response data across studies. Apply mixed-effects models to account for variability in species, assay types (e.g., wind tunnel vs. field traps), and environmental factors .
  • Controlled Replication: Standardize bioassay conditions (e.g., humidity, temperature) and use synthetic blends to isolate confounding effects of minor pheromone components .

Q. What computational strategies are suitable for modeling the interaction of this compound with olfactory receptors?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use CHARMM36 force fields to simulate ligand-receptor binding. Validate docking poses via mutagenesis studies on receptor active sites .
  • QSAR Modeling: Train models on curated datasets of pheromone-receptor binding affinities. Prioritize descriptors like logP, polar surface area, and H-bonding capacity .

Q. How can researchers design experiments to elucidate the ecological role of this compound in multispecies interactions?

Methodological Answer:

  • Field-Based Microcosms: Introduce isotope-labeled this compound into ecosystems. Track spatial distribution via imaging mass spectrometry .
  • Multi-Trophic Assays: Pair electrophysiological recordings (e.g., SSR from predator antennae) with behavioral assays to disentangle attractant/repellent effects .

Q. What statistical approaches are recommended for analyzing time-resolved data on this compound emission kinetics?

Methodological Answer:

  • Nonlinear Regression: Fit emission curves to Hill or Michaelis-Menten models using Bayesian inference (Stan or PyMC3) to estimate parameters like VmaxV_{\text{max}} and KmK_m .
  • Time-Series Analysis: Apply wavelet transforms to identify cyclical emission patterns correlated with environmental variables (e.g., temperature, circadian rhythms) .

Data Management and Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

Methodological Answer:

  • FAIR Principles: Publish raw NMR/GC-MS spectra in repositories (e.g., Zenodo) with metadata on instrument settings and calibration standards .
  • Electronic Lab Notebooks (ELNs): Record synthesis steps, including failed attempts, to aid troubleshooting. Use version control for protocol updates .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Quality-by-Design (QbD): Define critical process parameters (CPPs) via factorial design experiments. Implement PAT tools (e.g., in-line FTIR) for real-time monitoring .

Literature and Theoretical Frameworks

Q. How can researchers conduct a systematic review of this compound’s role in chemical ecology?

Methodological Answer:

  • PRISMA Guidelines: Search Web of Science and SciFinder with terms like "pheromone AND (this compound) AND (ecology OR behavior)". Screen abstracts using Rayyan QCRI .
  • Critical Appraisal: Use GRADE criteria to assess evidence quality, emphasizing studies with blinded designs and replication .

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